(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E,5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-2-8-19-14(21)13(10-11-3-5-12(20)6-4-11)23-16(19)18-15-17-7-9-22-15/h2-7,9-10,20H,1,8H2/b13-10-,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWTMSCOJHYOA-GCRZPWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a thiazolidinone ring fused with an allyl group and a hydroxybenzylidene moiety. The thiazolidine ring contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to This compound displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study, several thiazolidinone derivatives were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited an inhibition percentage comparable to standard antibiotics.
| Compound | Inhibition (%) against E. coli | Inhibition (%) against S. aureus |
|---|---|---|
| (2E,5Z)-3-allyl... | 85% | 90% |
| Chlorophenyl-imino thiazolidinone | 88.46% | 91.66% |
These findings suggest that the structural features of the compound enhance its binding affinity to bacterial targets.
Anti-inflammatory Activity
Thiazolidinones have also been noted for their anti-inflammatory properties. The compound was tested in vivo for its ability to inhibit carrageenan-induced edema in animal models.
Case Study: In Vivo Anti-inflammatory Action
In a controlled experiment, the compound was administered to rats subjected to inflammation. The results showed a significant reduction in swelling compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| (2E,5Z)-3-allyl... | 60% |
| Control (no treatment) | 10% |
| Indomethacin (standard) | 70% |
The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Anticancer Activity
Thiazolidinones are emerging as potential anticancer agents due to their ability to inhibit cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
A series of assays were conducted on human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The results indicated that the compound significantly inhibited cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 15.0 |
| H460 | 12.5 |
These findings suggest that This compound may act through apoptosis induction or cell cycle arrest mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Table 2: Activity Comparison
Structure-Activity Relationship (SAR) Insights
- C5 Substituents: Hydroxybenzylidene groups (e.g., 4-hydroxy or 2-hydroxy) enhance anticancer activity by facilitating hydrogen bonding with cellular targets . Nitrobenzylidene groups improve anticonvulsant efficacy due to electron-withdrawing effects, stabilizing the thiazolidinone ring .
- C2 Substituents: Thiazol-2-ylimino groups contribute to π-π stacking interactions, critical for antimicrobial and anticonvulsant activities . Bulky aryl groups (e.g., 4-phenoxyphenyl) enhance anticancer activity by increasing lipophilicity and target affinity .
- C3 Substituents :
- Allyl groups improve solubility and conformational flexibility, as seen in crystal structures with parallel layer stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
